molecular formula C20H21NO4S B2676014 2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate CAS No. 315237-70-8

2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate

Cat. No.: B2676014
CAS No.: 315237-70-8
M. Wt: 371.45
InChI Key: NSKTVFUKENAYFD-UHFFFAOYSA-N
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Description

2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole ring and the chromen-4-one core in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylthiazole-2-carbaldehyde with 2,6-diethyl-4-hydroxychromen-4-one in the presence of a suitable base, followed by esterification with propionic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate involves its interaction with specific molecular targets. The thiazole ring and chromen-4-one core may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-diethyl-4H-chromen-4-one: Lacks the thiazole ring, which may reduce its biological activity.

    3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate: Lacks the diethyl groups, which may affect its pharmacokinetic properties.

Uniqueness

2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate is unique due to the presence of both the thiazole ring and the chromen-4-one core, which may confer enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

[2,6-diethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-5-12-8-13-16(9-15(12)25-17(22)7-3)24-14(6-2)18(19(13)23)20-21-11(4)10-26-20/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKTVFUKENAYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=NC(=CS3)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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